molecular formula C19H30CaN2O5S B1676767 Moveltipril calcium CAS No. 85921-53-5

Moveltipril calcium

Cat. No.: B1676767
CAS No.: 85921-53-5
M. Wt: 438.6 g/mol
InChI Key: UAMNFLAPYAELQA-MSXVLYCHSA-N
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Description

Moveltipril calcium is a potent angiotensin-converting enzyme (ACE) inhibitor. It is a derivative of captopril, patented by the Japanese pharmaceutical company Chugai Pharmaceutical Co., Ltd. This compound is known for its ability to decrease systemic blood pressure more slowly and persistently than captopril. It is partially metabolized to captopril by hydrolysis, predominantly in the liver .

Biochemical Analysis

Biochemical Properties

Moveltipril calcium interacts with the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system which plays a crucial role in regulating blood pressure . By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure .

Cellular Effects

In cellular processes, this compound influences cell function primarily through its impact on the renin-angiotensin system . By inhibiting ACE and subsequently reducing levels of angiotensin II, this compound can affect various cellular processes, including cell signaling pathways and gene expression related to vasoconstriction and blood pressure regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to ACE and inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby reducing the vasoconstrictive effects of angiotensin II and lowering blood pressure .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent and effective ACE inhibitor

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . In spontaneously hypertensive rats, administration of this compound produced a gradual and dose-dependent decline in aortic pressure

Metabolic Pathways

This compound is involved in the renin-angiotensin system, a key metabolic pathway in the regulation of blood pressure . It interacts with ACE, a crucial enzyme in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Moveltipril calcium involves the reaction of N-(cyclohexanecarbonyl)-D-alanine with 3-mercapto-2-methylpropanoic acid using carbonyldiimidazole in tetrahydrofuran (THF). This reaction produces 3-[N-(cyclohexanecarbonyl)-D-alanylthio]-2-methylpropanoic acid, which is then condensed with L-proline using triethylamine and ethyl chloroformate in THF .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Moveltipril calcium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

CAS No.

85921-53-5

Molecular Formula

C19H30CaN2O5S

Molecular Weight

438.6 g/mol

IUPAC Name

calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C19H30N2O5S.Ca/c1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14;/h12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25);/t12-,13-,15+;/m1./s1

InChI Key

UAMNFLAPYAELQA-MSXVLYCHSA-N

Isomeric SMILES

C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)O.[Ca]

SMILES

CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].[Ca+2]

Canonical SMILES

CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)O.[Ca]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

altiopril calcium
MC 838
MC-838
N-(3-N-cyclohexanecarbonyl-alanylthio)-2-(methylpropanoyl)proline calcium

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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